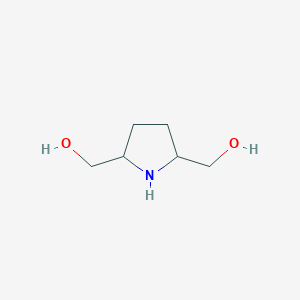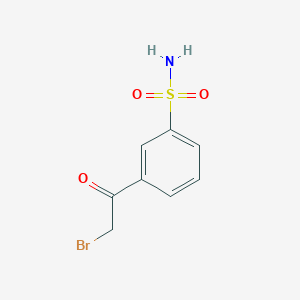
3-Bromoacetyl-benzenesulfonamide
Übersicht
Beschreibung
“3-Bromoacetyl-benzenesulfonamide” is a chemical compound with the linear formula C8H8O3N1Br1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-Bromoacetyl-benzenesulfonamide” consists of a benzenesulfonamide core with a bromoacetyl group attached . The exact details of the molecular structure would require more specific information or computational analysis.
Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromoacetyl-benzenesulfonamide” are not available, compounds with similar structures have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Physical And Chemical Properties Analysis
“3-Bromoacetyl-benzenesulfonamide” is a powder . Its molecular formula is C8H8O3N1Br1S1, and it has an average mass of 278.123 Da and a monoisotopic mass of 276.940826 Da .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
3-Bromoacetyl-benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups highlighted its high singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Benzenesulfonamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. A study by Abbasi et al. (2020) synthesized various benzenesulfonamide derivatives and evaluated their antimicrobial and antifungal activities, finding some compounds to exhibit significant potential in this area (Abbasi et al., 2020).
Anti-Inflammatory and Analgesic Activities
Research has also explored the anti-inflammatory and analgesic properties of benzenesulfonamide derivatives. For instance, Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) benzenesulfonamides and evaluated their efficacy as anti-inflammatory, analgesic, and anticancer agents, revealing significant potential in these areas (Küçükgüzel et al., 2013).
Electrophilic Bromoamidation of Olefins
In organic synthesis, benzenesulfonamide has been used in the bromoamidation of unactivated olefins. Yu et al. (2015) developed a catalyst-free and metal-free method for this process, demonstrating the utility of benzenesulfonamides in synthetic chemistry (Yu et al., 2015).
Carbonic Anhydrase Inhibition for Anticancer Activity
Research by Suthar et al. (2013) designed novel benzenesulfonamide derivatives for selective inhibition of carbonic anhydrase IX, showing promise for anticancer activity. Their study identified compounds with potent inhibitory effects and potential therapeutic applications in cancer treatment (Suthar et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-Bromoacetyl-benzenesulfonamide” are not available, similar compounds have shown potential in various areas of research, including as enzyme inhibitors and anticancer agents . Further studies are needed to explore the potential uses of “3-Bromoacetyl-benzenesulfonamide” in these and other areas.
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIFOFIOMUINIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574791 | |
| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoacetyl-benzenesulfonamide | |
CAS RN |
17823-33-5 | |
| Record name | 3-(2-Bromoacetyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




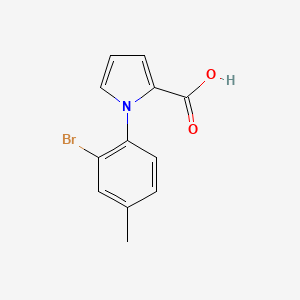
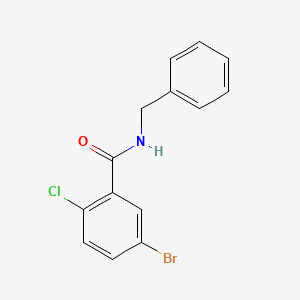
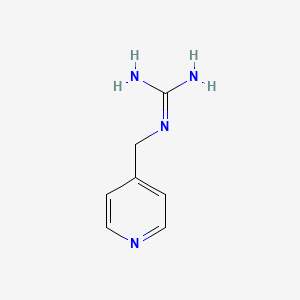
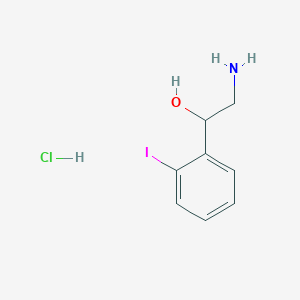
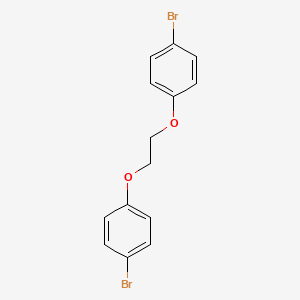
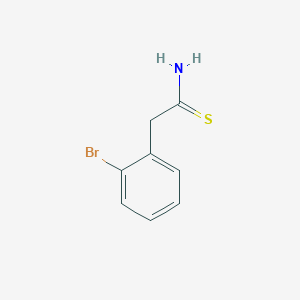
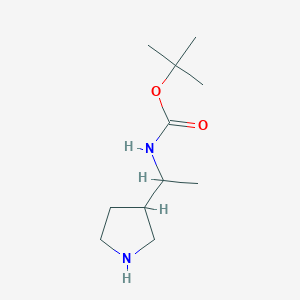
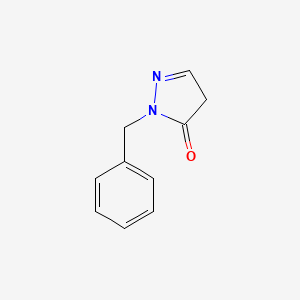


![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

